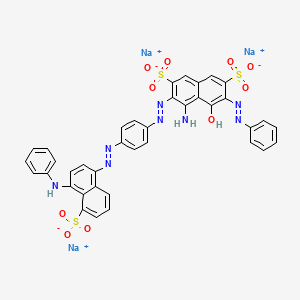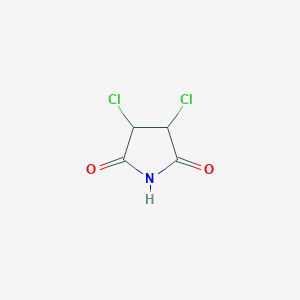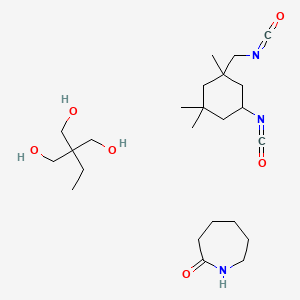
2-Butyl-3-nitrosothiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3-nitrosothiazolidine is an organic compound with the molecular formula C7H14N2OS It belongs to the class of nitrosothiazolidines, which are characterized by the presence of a nitroso group attached to a thiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-nitrosothiazolidine typically involves the reaction of butylamine with nitrosyl chloride in the presence of a thiazolidine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Butylamine+Nitrosyl Chloride+Thiazolidine Precursor→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-3-nitrosothiazolidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The thiazolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
2-Butyl-3-nitrosothiazolidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the development of new materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Butyl-3-nitrosothiazolidine involves its interaction with biological molecules, particularly enzymes with thiol groups at their active sites. The nitroso group can form covalent bonds with these thiol groups, inhibiting the enzyme’s activity. This mechanism is similar to that of other nitrosothiazolidines and is responsible for its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrosothiazolidine: Similar structure but lacks the butyl group.
2-Butyl-4-nitrosothiazolidine: Similar structure but with the nitroso group at a different position.
2-Butyl-3-nitrothiazolidine: Similar structure but with a nitro group instead of a nitroso group.
Uniqueness
2-Butyl-3-nitrosothiazolidine is unique due to the presence of both a butyl group and a nitroso group on the thiazolidine ring. This combination imparts specific chemical properties and reactivity that differentiate it from other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
72505-66-9 |
|---|---|
Fórmula molecular |
C7H14N2OS |
Peso molecular |
174.27 g/mol |
Nombre IUPAC |
2-butyl-3-nitroso-1,3-thiazolidine |
InChI |
InChI=1S/C7H14N2OS/c1-2-3-4-7-9(8-10)5-6-11-7/h7H,2-6H2,1H3 |
Clave InChI |
SCZDDYBJHPXIDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1N(CCS1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)



